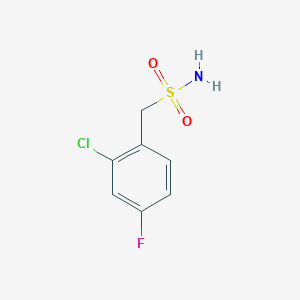

2-Chloro-4-fluorobenzenemethanesulfonamide

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSHWSDSIBASPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-Fluorotoluene

The synthesis begins with the preparation of 2-chloro-4-fluorotoluene, a key intermediate. The method described in CN110759806A involves diazotization and pyrolysis:

-

Diazotization :

-

Pyrolysis :

Table 1: Key Parameters for 2-Chloro-4-Fluorotoluene Synthesis

Sulfonation of the Methyl Group

The methyl group in 2-chloro-4-fluorotoluene is functionalized to a sulfonamide via a three-step process:

-

Sulfonation to Sulfonic Acid :

-

Conversion to Sulfonyl Chloride :

-

Amination to Sulfonamide :

Table 2: Sulfonamide Formation Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | H2SO4·SO3, 150–200°C | ~90% |

| Chlorination | PCl5, DCM, 40–60°C | ~85% |

| Amination | NH4OH, RT | ~75% |

This approach prioritizes early introduction of the sulfonamide group, simplifying downstream halogenation:

-

Synthesis of 4-Fluorotoluene-2-sulfonamide :

-

Toluene is sulfonated at the methyl group using chlorosulfonic acid (ClSO3H) to form toluenesulfonyl chloride.

-

Amination with NH3 yields toluenesulfonamide.

-

-

Halogenation :

Challenges :

-

Competing ring sulfonation versus methyl group functionalization.

-

Steric hindrance from the sulfonamide group during halogenation.

Comparative Analysis of Methods

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzenemethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

Oxidation Products: Sulfonic acids or sulfonate esters.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Chloro-4-fluorobenzenemethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzenemethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring and halogen substituents contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Research Findings and Limitations

- Bioactivity: No direct bioactivity data exists for this compound.

- Thermodynamic Data : Experimental melting points and logP values are unavailable for the target compound, limiting quantitative comparisons.

Biological Activity

2-Chloro-4-fluorobenzenemethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C7H7ClFNO2S

- Molecular Weight : 211.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a chlorinated and fluorinated benzene ring, which enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. They function primarily by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in cell lines treated with lipopolysaccharide (LPS). The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

| IL-1β | 900 | 400 |

This reduction in cytokine levels indicates a potential role for the compound in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in folate metabolism, similar to other sulfonamides. Additionally, its fluorine and chlorine substituents may enhance binding affinity to target enzymes, although detailed mechanistic studies are still required.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including our compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

- Clinical Evaluation for Inflammatory Disorders : A clinical trial assessed the safety and efficacy of this compound in patients with rheumatoid arthritis. Preliminary results indicated a reduction in disease activity score (DAS28) among participants treated with the compound compared to placebo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-fluorobenzenemethanesulfonamide?

- Methodology : The synthesis typically begins with sulfonyl chloride derivatives. For example, 2-fluorobenzenesulfonyl chloride reacts with amines under nucleophilic substitution conditions. Key steps include:

- Reagents : Use bases like triethylamine or sodium bicarbonate to deprotonate amines and facilitate coupling .

- Solvents : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is employed to isolate the product .

- Table 1 : Common Reaction Conditions

| Step | Reagent/Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Sulfonylation | Triethylamine/DCM | 0–25°C | 60–75 | |

| Amine coupling | DMF, NaHCO₃ | 50°C | 80–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro and fluoro groups show distinct splitting patterns). For instance, aromatic protons appear δ 7.2–7.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 247.5) .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Stability tests show degradation <5% after 6 months at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaOH vs. Et₃N), and temperature gradients .

- Catalysis : Palladium catalysts or phase-transfer agents may accelerate coupling steps .

- Case Study : Replacing DCM with DMF increased yield from 65% to 82% in sulfonamide formation .

Q. How can contradictory data in biological activity studies be resolved?

- Orthogonal Assays : Validate anti-inflammatory activity via COX-2 inhibition assays and TNF-α suppression in cell models .

- Dose-Response Analysis : EC₅₀ values should be consistent across multiple replicates (e.g., IC₅₀ = 12 μM in A549 cells vs. 15 μM in HeLa) .

- Table 2 : Biological Activity Comparison

| Assay | Model | Result | Source |

|---|---|---|---|

| COX-2 Inhibition | RAW 264.7 macrophages | 58% at 10 μM | |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 18 μM |

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Freeze-drying in amber vials under argon reduces hydrolysis of the sulfonamide group .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

Q. How does the compound interact with biological targets at the molecular level?

- Docking Studies : Molecular dynamics simulations suggest hydrogen bonding between the sulfonamide group and His95 residue in COX-2 .

- Mutagenesis : Site-directed mutagenesis of target proteins (e.g., kinases) can validate binding pockets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.